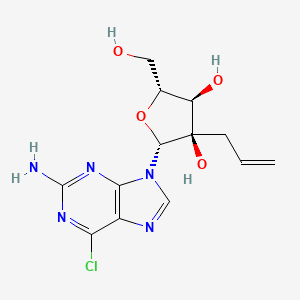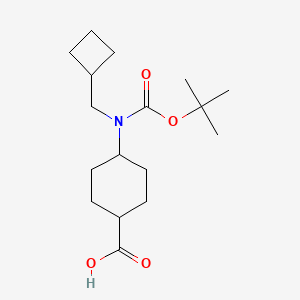![molecular formula C9H17NO2 B12069248 2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid](/img/structure/B12069248.png)
2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropylmethyl group attached to an amino acid backbone, which imparts distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid typically involves multi-step organic synthesis protocols. One common approach is the alkylation of an amino acid derivative with a cyclopropylmethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted cyclopropylmethyl derivatives.
Aplicaciones Científicas De Investigación
2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Cyclopropylmethyl)amino]-3-methylbutanoate
- 2-[(Cyclopropylmethyl)amino]-3-methylpropanoic acid
- 2-[(Cyclopropylmethyl)amino]-3-methylpentanoic acid
Uniqueness
2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid stands out due to its specific structural features, such as the presence of a cyclopropylmethyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-(cyclopropylmethylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8(9(11)12)10-5-7-3-4-7/h6-8,10H,3-5H2,1-2H3,(H,11,12) |
Clave InChI |
FXAQNQYFPGFLQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)





![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)





![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)
![1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate](/img/structure/B12069255.png)
